1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

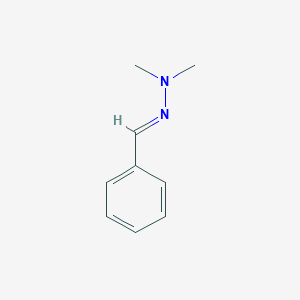

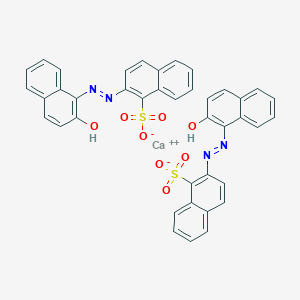

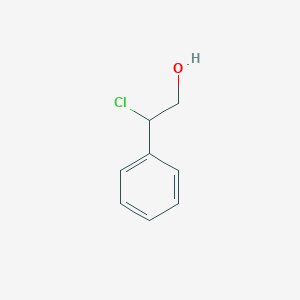

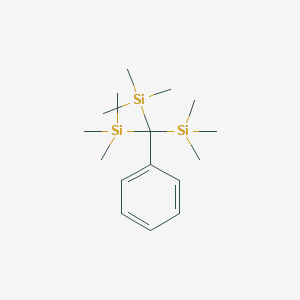

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid, also known as cyclohexobarbital, is a barbiturate derivative that has been extensively studied for its potential applications in the field of neuroscience. Barbiturates are a class of drugs that act as central nervous system depressants, and have been used for a variety of purposes including sedation, anesthesia, and treatment of epilepsy. Cyclohexobarbital is a particularly interesting compound due to its unique chemical structure, which confers specific properties that may be useful for scientific research.

Mecanismo De Acción

Cyclohexobarbital acts on the GABA receptor by binding to a specific site on the receptor protein, which enhances the binding affinity of GABA. This leads to an increase in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability. This mechanism of action is similar to that of other barbiturates, but the specific chemical structure of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital confers unique properties that may be useful for research purposes.

Efectos Bioquímicos Y Fisiológicos

Cyclohexobarbital has a number of biochemical and physiological effects that have been extensively studied. These include sedation, anxiolysis, anticonvulsant effects, and muscle relaxation. In addition, 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. These effects are thought to be related to the compound's ability to enhance GABAergic transmission and reduce excitotoxicity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Cyclohexobarbital has a number of advantages for laboratory experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities. In addition, its unique chemical structure confers specific properties that may be useful for certain types of experiments. However, there are also limitations to the use of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital in laboratory experiments. It is a potent central nervous system depressant, which can make it difficult to interpret results in certain types of assays. In addition, its effects on the GABAergic system can be complex and difficult to disentangle from other factors.

Direcciones Futuras

There are a number of future directions for research on 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the GABAergic system and its role in various neurological disorders. Finally, there is ongoing interest in developing new derivatives of 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital with improved pharmacological properties and reduced side effects.

Métodos De Síntesis

Cyclohexobarbital can be synthesized through a multistep process that involves the reaction of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been well-established in the literature, and has been used to produce 1-Cyclohexyl-5-ethyl-3-phenylbarbituric acidbital on a large scale for research purposes.

Aplicaciones Científicas De Investigación

Cyclohexobarbital has been extensively studied for its potential applications in the field of neuroscience. One of the key areas of interest is its effects on the GABAergic system, which is a major inhibitory pathway in the brain. Cyclohexobarbital acts as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA and leads to sedation and anxiolysis. This property has been exploited for the treatment of anxiety disorders and insomnia.

Propiedades

Número CAS |

1042-85-9 |

|---|---|

Nombre del producto |

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |

Fórmula molecular |

C18H22N2O3 |

Peso molecular |

314.4 g/mol |

Nombre IUPAC |

1-cyclohexyl-5-ethyl-3-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C18H22N2O3/c1-2-15-16(21)19(13-9-5-3-6-10-13)18(23)20(17(15)22)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3 |

Clave InChI |

VHGLHDSRPPOBQD-UHFFFAOYSA-N |

SMILES |

CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |

SMILES canónico |

CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |

Sinónimos |

1-Cyclohexyl-5-ethyl-3-phenylbarbituric acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)